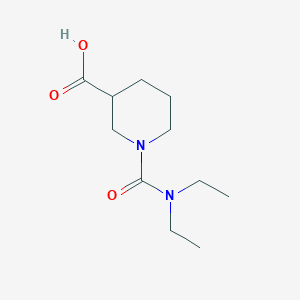
1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Descripción general
Descripción
“1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is 228.29 g/mol . The specific molecular structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” are not detailed in the search results, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Results
Application in Organic Synthesis
Results
Application in Drug Discovery
Results
Application in Material Science
Results
Application in Analytical Chemistry
Results
Application in Agricultural Chemistry
Results
Application in Neuropharmacology
Results
Application in Peptide Chemistry
Results
Application in Environmental Chemistry
Results
Application in Computational Chemistry
Results
Application in Catalysis
Results
Application in Bioconjugation
Results
These applications highlight the versatility of “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” in scientific research. For in-depth details, including experimental procedures and quantitative data, one would typically consult specialized scientific literature .
Application in Anticancer Research
Results
Results may show a decrease in tumor growth rates and an increase in cancer cell apoptosis. These effects are quantified using statistical analyses to determine the compound’s potential as an anticancer agent .
Application in Antimicrobial Development
Results
The MIC values provide a quantitative measure of the compound’s antimicrobial potency. Further studies may reveal specific pathways or enzymes targeted by the compound .
Application in Neurodegenerative Disease Research
Methods of Application
Results: Improvements in behavioral test scores and reductions in pathological protein aggregates could indicate the compound’s therapeutic potential for neurodegenerative conditions .
Application in Analgesic and Anti-inflammatory Research
Methods of Application
Results: A decrease in pain response times and inflammatory markers would suggest the compound’s effectiveness as an analgesic and anti-inflammatory agent .
Application in Cardiovascular Research
Methods of Application
Results: Potential outcomes include normalization of blood pressure and heart rate, indicating the compound’s possible use in managing cardiovascular conditions .
Application in Antiviral Research
Methods of Application
Results: Reductions in viral titers and high selectivity indices would demonstrate the compound’s potential as an antiviral agent .
These applications demonstrate the broad potential of “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” in various scientific research fields. For specific experimental details and quantitative data, researchers should consult the primary scientific literature and databases .
Safety And Hazards
The safety data sheet for “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” indicates several precautionary measures. These include keeping the container tightly closed, avoiding contact with air and water due to possible violent reactions and flash fires, and not breathing dust/fume/gas/mist/vapours/spray .
Direcciones Futuras
Piperidine derivatives, including “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid”, are important in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of ongoing research .
Propiedades
IUPAC Name |
1-(diethylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKVIKPFNFHRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylcarbamoyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



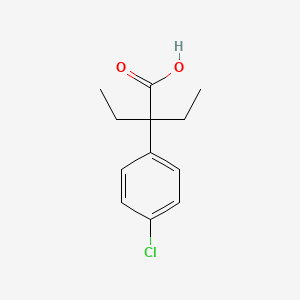
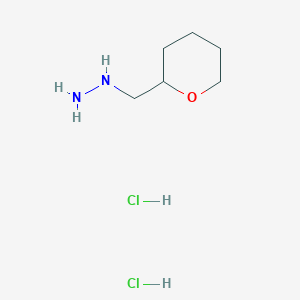
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
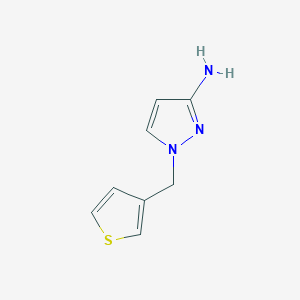
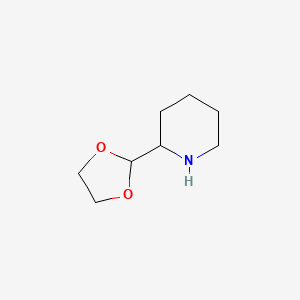
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
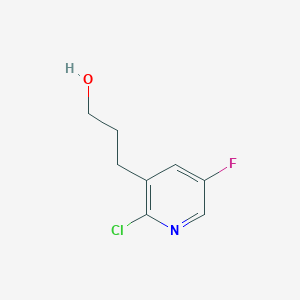
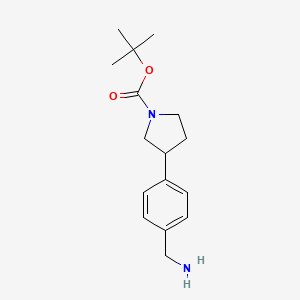
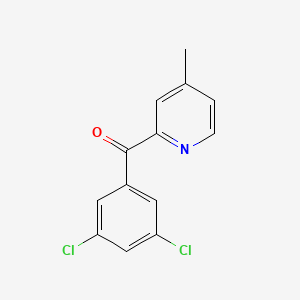
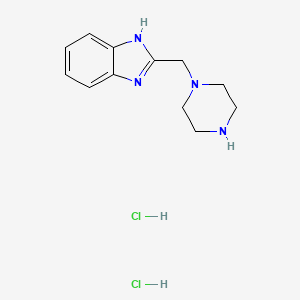
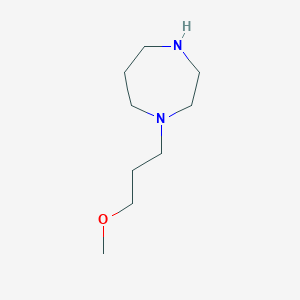
![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)
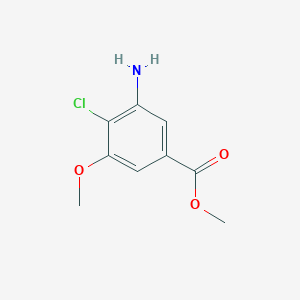
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)